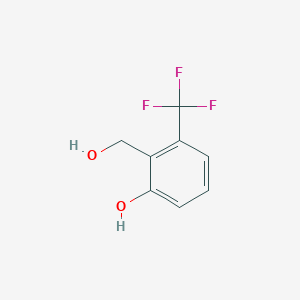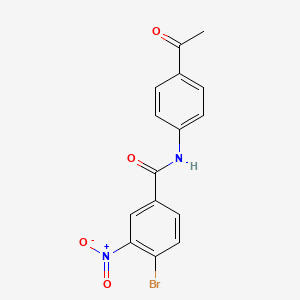
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide typically involves the reaction of p-aminoacetophenone with 4-bromo-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and bases like triethylamine.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions.
Major Products
Substitution: Formation of N-(4-acetylphenyl)-4-substituted-3-nitrobenzamide.
Reduction: Formation of N-(4-acetylphenyl)-4-bromo-3-aminobenzamide.
Oxidation: Formation of N-(4-carboxyphenyl)-4-bromo-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s interaction with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetylphenyl)-4-bromo-3-aminobenzamide
- N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide
- N-(4-acetylphenyl)-4-bromo-3-methoxybenzamide
Uniqueness
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound. The bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in chemical synthesis and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H11BrN2O4 |
|---|---|
Peso molecular |
363.16 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide |
InChI |
InChI=1S/C15H11BrN2O4/c1-9(19)10-2-5-12(6-3-10)17-15(20)11-4-7-13(16)14(8-11)18(21)22/h2-8H,1H3,(H,17,20) |
Clave InChI |
WHUYFSLRDVIXIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


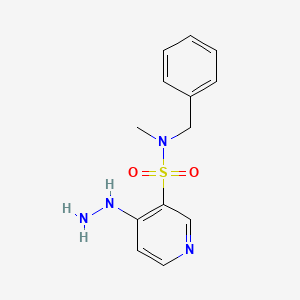
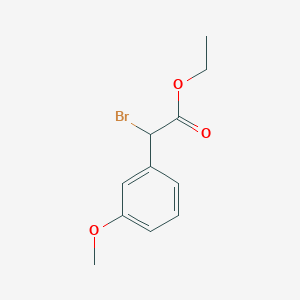
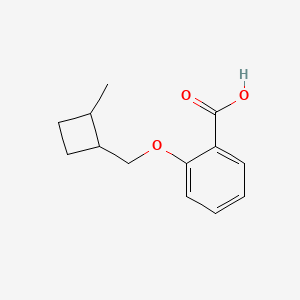
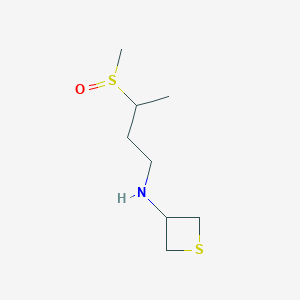
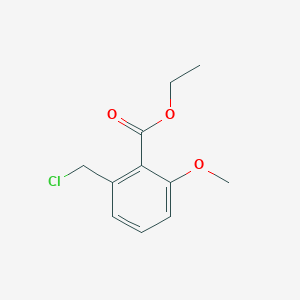
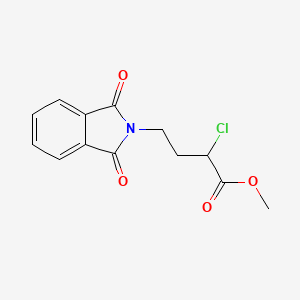
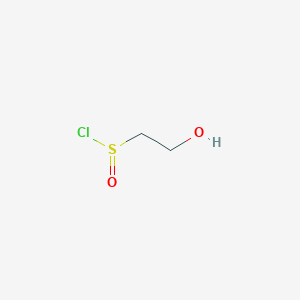
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
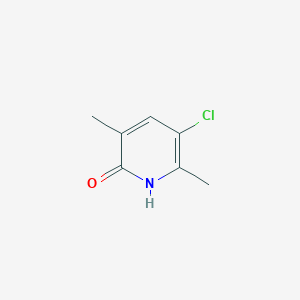
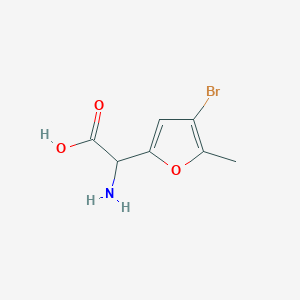
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
